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Compound of Interest

Compound Name: VT02956

Cat. No.: B10861315 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the novel LATS inhibitor, VT02956, against other therapeutic

alternatives for Estrogen Receptor-Positive (ER+) breast cancer. The information is supported

by experimental data from published studies.

VT02956 is a potent and selective inhibitor of the LATS1 and LATS2 kinases, key components

of the Hippo signaling pathway.[1][2] By inhibiting LATS, VT02956 prevents the phosphorylation

of YAP and TAZ, leading to their nuclear translocation and activation of TEAD-mediated

transcription.[3][4] In the context of ER+ breast cancer, this activation of the Hippo pathway

paradoxically leads to the transcriptional repression of the Estrogen Receptor Alpha gene

(ESR1).[1][2][3] This unique mechanism of action makes VT02956 a promising therapeutic

agent, particularly in endocrine-resistant breast cancers.[1][2]

Performance Comparison
This section provides a comparative overview of VT02956 and other relevant therapeutic

agents for ER+ breast cancer.
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Compound Target
Mechanism of Action in
ER+ Breast Cancer

VT02956 LATS1/LATS2 Kinases

Inhibits LATS1/2, preventing

YAP/TAZ phosphorylation.

Nuclear YAP/TAZ, in

conjunction with TEAD and

VGLL3, leads to the

transcriptional repression of

ESR1.[1][2][3]

VT02484 (Inactive Analogue) N/A (Inactive)

Used as a negative control in

experiments to demonstrate

the specificity of VT02956's

effects.[5]

Fulvestrant Estrogen Receptor (ER)

A selective estrogen receptor

degrader (SERD) that binds to

the ER and promotes its

degradation, thereby blocking

estrogen signaling.

Tamoxifen Estrogen Receptor (ER)

A selective estrogen receptor

modulator (SERM) that acts as

an antagonist in breast tissue,

competitively inhibiting

estrogen binding to the ER.

Palbociclib CDK4/CDK6

A cyclin-dependent kinase 4

and 6 inhibitor that blocks the

progression of the cell cycle

from G1 to S phase, a process

often driven by estrogen

signaling in ER+ breast cancer.

[1][6][7]

Entinostat Histone Deacetylases

(HDACs)

An HDAC inhibitor that can

induce the expression of

VGLL3, which contributes to
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the repression of ESR1

transcription.[1][3]

In Vitro Efficacy Data
Compound/Combination Cell Line/Model Key Findings

VT02956
ER+ Breast Cancer Cell Lines

(e.g., MCF-7)

Dose-dependently inhibits cell

growth and reduces ERα

protein levels.[5]

VT02956
Patient-Derived ER+ Breast

Cancer Organoids

Inhibits the growth of tumor

organoids, including those with

ESR1 mutations conferring

hormone therapy resistance.[1]

[5]

VT02956 + Palbociclib MCF-7 Cells

Demonstrates a synergistic

anti-cancer effect in colony-

formation assays.[5]

VT02956
MCF-7 cells with ERα Y537S

or D538G knock-in

Inhibits the growth of cells

harboring hormone therapy-

resistant ESR1 mutations.[5]

Fulvestrant ER+ Breast Cancer Cells
Induces degradation of ERα

and inhibits cell proliferation.

Tamoxifen ER+ Breast Cancer Cells
Inhibits estrogen-dependent

cell growth.

Experimental Protocols
Detailed Methodology: Breast Cancer Organoid Drug
Response Assay
This protocol is a representative example for assessing the efficacy of compounds like

VT02956 on patient-derived breast cancer organoids.

1. Organoid Culture:
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Patient-derived breast tumor organoids (BTOs) are established and maintained in Matrigel

domes with a specialized organoid growth medium.

Cultures are passaged every 7-14 days.

2. Drug Treatment:

Organoids are seeded into 96-well plates.

A dilution series of the test compounds (e.g., VT02956, Fulvestrant, Palbociclib) and the

inactive analogue (VT02484) are prepared. A DMSO control is also included.

The compounds are added to the organoid cultures. For combination studies, compounds

are added simultaneously.

Organoids are incubated with the drugs for a specified period, typically 7-12 days.

3. Viability Assessment:

Cell viability is measured using a luminescent-based assay, such as the CellTiter-Glo® 3D

Cell Viability Assay. This assay quantifies ATP levels, which correlate with the number of

viable cells.

Luminescence is read using a plate reader.

4. Data Analysis:

The relative viability is calculated by normalizing the luminescence signal of the treated wells

to the DMSO control wells.

Dose-response curves are generated, and IC50 values (the concentration of a drug that

gives half-maximal response) are calculated using appropriate software (e.g., GraphPad

Prism).

Visualizations
Signaling Pathway of VT02956 in ER+ Breast Cancer
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Caption: VT02956 inhibits LATS, leading to YAP/TAZ activation and subsequent repression of

ESR1 transcription.

Experimental Workflow for Organoid Drug Response
Assay
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Caption: Workflow for assessing the in vitro efficacy of therapeutic compounds using breast

cancer organoids.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10861315?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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